

# N-Benzylguanidinium Acetate (CAS 2211-57-6): A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *N-Benzylguanidinium acetate*

Cat. No.: *B1252077*

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This technical guide provides a comprehensive overview of **N-Benzylguanidinium acetate** (CAS 2211-57-6), a substituted guanidinium salt with potential applications in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals interested in the properties and potential utility of this compound.

## Core Properties and Data

**N-Benzylguanidinium acetate** is the salt formed between the organic base N-benzylguanidine and acetic acid. While extensive experimental data for this specific compound is limited in publicly available literature, predicted properties and data from vendor specifications provide a foundational understanding of its physicochemical characteristics.

## Physicochemical Properties

The following table summarizes the available and predicted physicochemical data for **N-Benzylguanidinium acetate** and its corresponding free base, N-benzylguanidine. It is important to note that much of the data for the acetate salt is predicted and should be confirmed experimentally.

Property	N-Benzylguanidinium Acetate (CAS 2211-57-6)	N-Benzylguanidine (Free Base)	Data Source
Molecular Formula	C <sub>8</sub> H <sub>11</sub> N <sub>3</sub> ·C <sub>2</sub> H <sub>4</sub> O <sub>2</sub>	C <sub>8</sub> H <sub>11</sub> N <sub>3</sub>	[1]
Molecular Weight	209.25 g/mol	149.19 g/mol	[1]
Melting Point	183-186 °C (Predicted)	Not available	[2]
Boiling Point	268.1 ± 33.0 °C (Predicted)	Not available	[2]
Density	1.13 ± 0.1 g/cm <sup>3</sup> (Predicted)	Not available	[2]
pKa	13.78 ± 0.70 (Predicted)	Not available	[2]
Topological Polar Surface Area (TPSA)	-	61.9 Å <sup>2</sup>	[3]
LogP	-	0.66967	[3]

## Spectral Data

Specific experimental spectral data (NMR, IR, Mass Spectrometry) for **N-Benzylguanidinium acetate** is not readily available in the reviewed literature. Researchers synthesizing this compound will need to perform these analyses for structural confirmation and purity assessment.

## Proposed Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of **N-Benzylguanidinium acetate** is not widely published, a plausible route involves the guanylation of benzylamine. The following proposed protocol is based on general methods for the synthesis of N-substituted guanidines.

## Guanylation of Benzylamine with Cyanamide

This method involves the reaction of benzylamine with cyanamide under acidic conditions to form the guanidinium salt. The acetate salt can then be obtained by an acid-base reaction.

Materials:

- Benzylamine
- Cyanamide
- Hydrochloric acid (concentrated)
- Sodium hydroxide
- Acetic acid
- Ethanol
- Diethyl ether

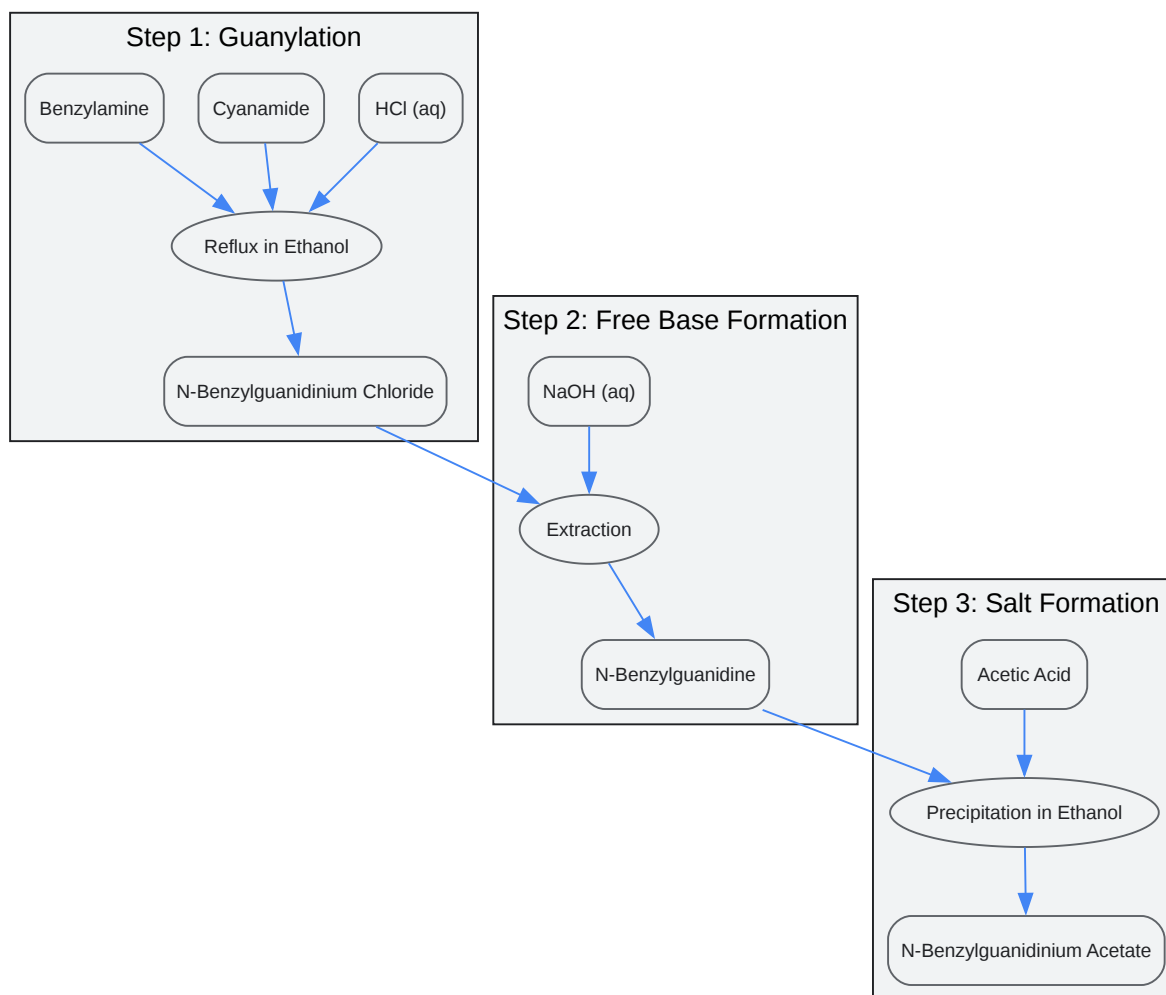
Procedure:

- **Formation of Benzylguanidinium Chloride:** In a round-bottom flask, dissolve benzylamine (1 equivalent) in ethanol. To this solution, add a solution of cyanamide (1.1 equivalents) in water.
- Slowly add concentrated hydrochloric acid (1.1 equivalents) to the reaction mixture while stirring and cooling in an ice bath.
- Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
- **Isolation of N-Benzylguanidine (Free Base):** Dissolve the crude benzylguanidinium chloride in water and basify with a concentrated solution of sodium hydroxide to a pH > 12.

- Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.
- Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-benzylguanidine.
- Formation of **N-Benzylguanidinium Acetate**: Dissolve the isolated N-benzylguanidine in ethanol.
- To this solution, add an equimolar amount of acetic acid.
- The **N-Benzylguanidinium acetate** salt will precipitate out of the solution. The precipitation can be enhanced by the addition of a non-polar solvent like diethyl ether.
- Filter the solid product, wash with cold diethyl ether, and dry under vacuum.

Characterization: The final product should be characterized by melting point determination,  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, FT-IR, and mass spectrometry to confirm its identity and purity.

## Proposed Synthesis of N-Benzylguanidinium Acetate



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Caption: Proposed synthetic workflow for **N-Benzylguanidinium Acetate**.

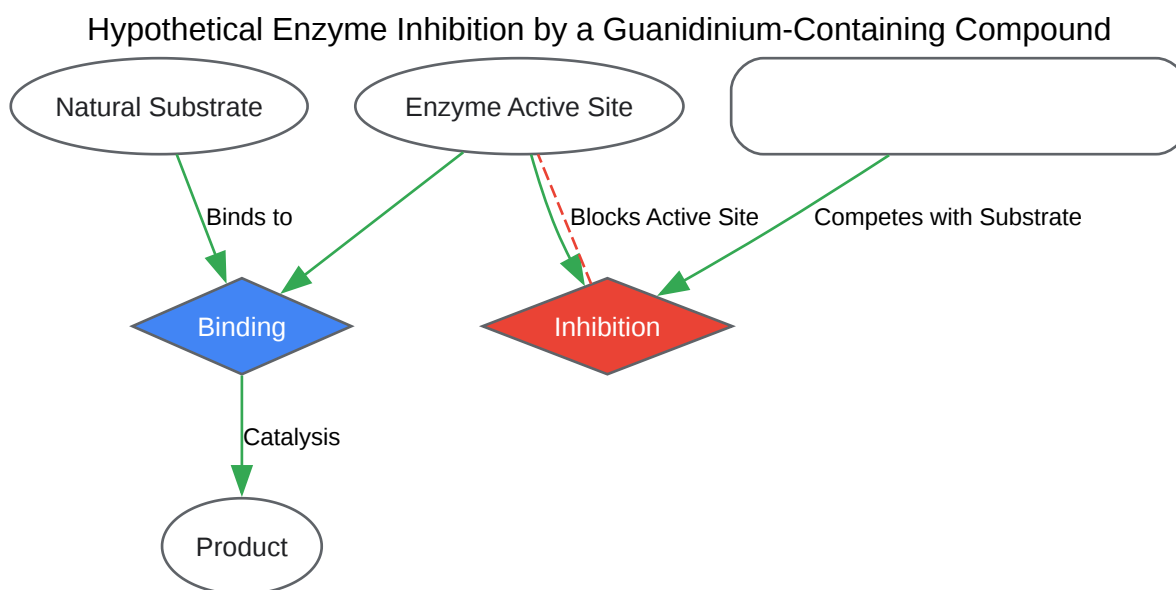
## Potential Biological Activity and Applications

While there is no direct research on the biological activity of **N-Benzylguanidinium acetate**, the N-benzylguanidine moiety is a recognized pharmacophore. It has been used as a building block in the synthesis of novel substituted 2-(2-aminopyrimidin-4-yl) pyridine-4-carboxylates, which have shown potent inhibitory activity against JumonjiC domain-containing histone demethylases in human esophageal squamous cell carcinoma cells.[2]

The guanidinium group is a key feature in many biologically active molecules due to its ability to form strong hydrogen bonds and its protonated state at physiological pH. This allows it to interact with negatively charged pockets in enzymes and receptors.

## Hypothetical Mechanism of Action as an Enzyme Inhibitor

Based on the known roles of similar guanidinium-containing molecules, a hypothetical mechanism of action for a drug candidate derived from N-benzylguanidine could involve competitive inhibition at an enzyme's active site. The positively charged guanidinium group could interact with anionic residues (e.g., aspartate or glutamate) in the active site, while the benzyl group could engage in hydrophobic or  $\pi$ -stacking interactions.



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Caption: General mechanism of competitive enzyme inhibition.

## Safety and Handling

According to available safety data, N'-Benzylguanidine acetate is classified as an irritant and is harmful if swallowed.[2] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed when handling this compound. Work should be conducted in a well-ventilated area.

## Conclusion

**N-Benzylguanidinium acetate** is a chemical compound with limited characterization in the public domain. The predicted properties and its use as a synthetic precursor suggest its potential for further investigation in medicinal chemistry and drug discovery. The proposed synthesis protocol provides a starting point for researchers to produce and study this compound. Further experimental validation of its physicochemical properties and biological activities is warranted to fully understand its potential.

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